(1-Methyl-1H-indol-3-yl)boronic acid
Description
Properties
Molecular Formula |
C9H10BNO2 |
|---|---|
Molecular Weight |
174.99 g/mol |
IUPAC Name |
(1-methylindol-3-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO2/c1-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6,12-13H,1H3 |
InChI Key |
UPJKNBOZKSPTGC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C2=CC=CC=C12)C)(O)O |
Origin of Product |
United States |
The Indole Nucleus: a Privileged Scaffold in Chemistry
The indole (B1671886) ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. rsc.orgwikipedia.org This structural motif is not merely an academic curiosity; it is a prevalent feature in a vast array of natural products, pharmaceuticals, and agrochemicals. rsc.orgmdpi.comnih.gov The biological significance of indole derivatives is profound, with examples ranging from the essential amino acid tryptophan and the neurotransmitter serotonin (B10506) to potent anticancer agents and antiviral compounds. wikipedia.orgnih.gov The inherent reactivity of the indole nucleus, particularly its susceptibility to electrophilic substitution, makes it a versatile template for synthetic chemists. wikipedia.org The development of novel and efficient methods for the synthesis and functionalization of indole-containing compounds remains an active and critical area of research. mdpi.comacs.org
Boronic Acids: from Curiosity to Cornerstone of Synthesis
The journey of boronic acids in organic chemistry has been one of remarkable transformation. First synthesized in 1860, these organoboron compounds, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), were initially of limited academic interest. nih.govwikipedia.org However, the 20th and 21st centuries have witnessed their ascent to become indispensable tools in the synthetic chemist's arsenal. nih.govmolecularcloud.org Their stability, generally low toxicity, and versatile reactivity are key to their widespread adoption. nih.gov
A pivotal moment in the history of boronic acids was the advent of the Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide, a transformation that has revolutionized the synthesis of biaryls, polyolefins, and styrenes. wikipedia.orgorganic-chemistry.org The mechanism of the Suzuki coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org The development of various types of boronic acid reagents has been crucial to the broad applicability of this reaction. rsc.org
Beyond the Suzuki coupling, boronic acids participate in a wide range of other transformations, including Chan-Evans-Lam coupling for the formation of carbon-heteroatom bonds and additions to carbonyl compounds. ucl.ac.uk Their ability to form reversible covalent complexes with diols has also led to their use in sensing and separation technologies. wikipedia.org The ease of preparation, often through the reaction of organometallic reagents with borate (B1201080) esters or through modern C-H borylation techniques, further enhances their utility. nih.govrsc.org
Indolylboronic Acids in the Logic of Synthesis
Retrosynthetic analysis, a problem-solving technique for planning organic syntheses, involves breaking down a complex target molecule into simpler, commercially available precursors. wikipedia.orgnih.gov This "disconnection" approach allows chemists to devise logical and efficient synthetic routes. wikipedia.org In this framework, indolylboronic acids have secured a prominent position as key strategic intermediates.
The presence of an indole (B1671886) moiety in a target molecule often prompts chemists to consider a disconnection that introduces an indolylboronic acid. This strategy is particularly powerful when the indole ring is connected to another aromatic or vinyl group, as this bond can be retrosynthetically cleaved to an indolylboronic acid and a suitable organohalide or triflate, setting the stage for a forward synthesis using a Suzuki-Miyaura coupling. nih.govmdpi.com This approach simplifies the synthesis by breaking down the target into two more manageable fragments. The stability and predictable reactivity of indolylboronic acids make them reliable synthons in these retrosynthetic schemes. nih.gov
1 Methyl 1h Indol 3 Yl Boronic Acid: a Specific and Powerful Tool
Classical Approaches to Indolylboronic Acids
Traditional methods for synthesizing indolylboronic acids have laid a crucial foundation for the field, primarily relying on metal-halogen exchange reactions and other borylation techniques. nih.gov
Metal-Halogen Exchange Reactions and Boronation
A cornerstone in the synthesis of indolylboronic acids is the metal-halogen exchange reaction. This method typically involves the reaction of a haloindole with an organolithium reagent, such as n-butyllithium (nBuLi), to form a lithiated indole intermediate. This intermediate is then quenched with a boron electrophile, like triisopropyl borate, to yield the desired indolylboronic acid. nih.gov For example, 3-bromoindole can be converted to 3-indolylboronic acid through this pathway. nih.gov
However, these reactions often necessitate cryogenic temperatures and the use of highly reactive organometallic reagents, which can present challenges in terms of safety and energy efficiency on a larger scale. acsgcipr.org
The regioselectivity of borylation on the indole nucleus can be significantly influenced by the presence of a protecting group on the indole nitrogen. organic-chemistry.org Protecting groups serve to decrease the reactivity of the N-H group and can direct metallation to specific positions on the indole ring. organic-chemistry.org
For instance, the use of a bulky protecting group like the tert-butoxycarbonyl (Boc) group on the indole nitrogen can direct borylation selectively to the C3 position. nih.gov This strategy has been successfully applied to various nitrogen-containing heterocycles, including indoles, pyrroles, and pyrazoles. nih.gov While effective, this approach adds extra steps for the introduction and subsequent removal of the protecting group. nih.gov
Another strategy involves using a traceless directing group, where the group is installed, directs the reaction, and is then removed in situ. The Bpin (pinacolboranyl) group can function as such a traceless directing group, facilitating selective C-H borylation at the C3 position of indoles. mdpi.com
The choice of protecting group is critical and must be compatible with the reaction conditions of subsequent steps. Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, offer a sophisticated level of control in multi-step syntheses. organic-chemistry.orgwikipedia.org
Temperature plays a crucial role in controlling the outcome of indolylboronic acid synthesis, particularly in preventing isomerization of the desired product. The stability of the intermediates and the final boronic acid can be highly dependent on the reaction temperature. Cryogenic conditions are often employed to minimize side reactions and prevent the degradation or isomerization of the target compound. acsgcipr.org
Alternative Boronation Strategies (e.g., Mercuration-Boronation)
Historically, other methods have been explored for the borylation of indoles. While less common now due to toxicity concerns, mercuration followed by borylation was one such approach. This involved the reaction of an indole with a mercury salt to form an organomercury intermediate, which was then treated with a boron source.
Transition-Metal-Catalyzed Borylation of Indole Scaffolds
More recently, transition-metal-catalyzed C-H borylation has emerged as a powerful and efficient method for the synthesis of indolylboronic acids. rsc.org These methods offer advantages in terms of functional group tolerance, regioselectivity, and milder reaction conditions compared to classical approaches. rsc.org
Directed C-H Activation Borylation
Directed C-H activation has become a prominent strategy for the regioselective functionalization of indoles. rsc.orgbohrium.com This approach utilizes a directing group attached to the indole nitrogen, which coordinates to a transition metal catalyst and brings the catalyst into close proximity to a specific C-H bond, facilitating its activation and subsequent borylation. rsc.org
Various transition metals, including iridium, rhodium, and nickel, have been employed in these transformations. rsc.orgnih.gov For example, iridium-catalyzed borylation can be directed to different positions of the indole ring depending on the directing group used. Silyl-directing groups have been used to achieve regioselective borylation at the C7 position of indoles. rsc.org
Nickel catalysis has also proven effective for the C3-selective C-H borylation of indoles. In one protocol, a nickel catalyst activates the N-H bond of the indole to install a temporary N-Bpin directing group, which then facilitates the borylation at the C3 position. This N-Bpin group is then removed in situ, making it a traceless directing group strategy. nih.govacs.org
Metal-free C-H borylation methods are also being developed, offering a more sustainable alternative. thieme-connect.comresearchgate.netacs.orgnih.gov For instance, BBr₃ has been used to mediate the selective C-H borylation of N-pivaloyl indoles at the C7 or C4 positions. nih.govresearchgate.net
Table 1: Examples of Directed C-H Borylation of Indoles
| Catalyst/Reagent | Directing Group | Position Borylated | Reference |
| Iridium Complex | Silyl | C7 | rsc.org |
| Nickel Complex | N-H (traceless) | C3 | nih.govacs.org |
| BBr₃ | N-Pivaloyl | C7 or C4 | nih.govresearchgate.net |
| Rhodium Complex | N-H | C2 | bohrium.com |
Regioselective C2-Borylation Approaches
While the C2 position of the indole ring is electronically favorable for C-H borylation, achieving high regioselectivity can be challenging. nih.govrsc.org Several methods have been developed to direct borylation specifically to this site.
A notable transition-metal-free approach involves the use of boron tribromide (BBr₃) for the C-H borylation of C3-substituted indoles, providing a direct route to C2-borylated indoles. thieme-connect.com Another significant metal-free method utilizes boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst for the reaction between indoles and bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov This protocol is distinguished by its use of a simple and inexpensive catalyst to achieve unusual C2 selectivity and is applicable to other heteroarenes like pyrrole (B145914) and benzo[b]thiophene. nih.gov
Furthermore, a system employing N-heterocyclic carbene borane (B79455) (NHC-borane) in the presence of a catalytic amount of molecular iodine has been shown to selectively produce C2-borylated indoles. acs.orgnih.gov Mechanistic proposals for some of these transformations suggest an initial electrophilic attack at the more nucleophilic C3 position, followed by a thermodynamically driven migration of the boron group to the C2 position. nih.gov
Table 1: Selected Methods for Regioselective C2-Borylation of Indoles
| Catalyst/Reagent System | Substrate Type | Key Features | Reference(s) |
|---|---|---|---|
| BBr₃ | C3-Substituted Indoles | Metal-free, direct C-H borylation. | thieme-connect.com |
| BF₃·Et₂O / B₂pin₂ | Indoles, Pyrroles, Benzothiophenes | Metal-free, inexpensive catalyst, unusual C2-selectivity. | nih.gov |
| NHC-Borane / I₂ (catalytic) | Indoles | Metal-free, proceeds with H₂ liberation. | acs.orgnih.gov |
Regioselective C3-Borylation Approaches
The C3 position is the most common site for the electrophilic substitution of indoles, and consequently, a wide array of C3-borylation methods have been established.
A highly efficient protocol involves the ligand-free, iridium-catalyzed C-H borylation of N-acyl protected indoles. nih.govrsc.orgrsc.org This method demonstrates excellent tolerance for various functional groups, including esters, ketones, nitro, and cyanide groups, affording C3-borylated products in good to excellent yields. nih.govrsc.orgrsc.org
Table 2: Key Strategies for Regioselective C3-Borylation of Indoles
| Catalysis Type | Catalyst/Directing Group | Borylation Reagent | Key Features | Reference(s) |
|---|---|---|---|---|
| Iridium | Ligand-free [Ir] | HBpin | N-acyl protection required, high functional group tolerance. | nih.govrsc.orgrsc.org |
| Nickel | [Ni(IMes)₂] / N-Bpin (traceless DG) | B₂pin₂ / HBpin | Traceless directing group strategy, operationally simple. | researchgate.netorganic-chemistry.orgacs.org |
| Lewis Acid | B(C₆F₅)₃ | Catecholborane (CatBH) | Metal-free, suitable for electron-rich indoles. | acs.orgacs.org |
Peripheral Borylation at C6 and C7 Positions
Functionalization of the indole's benzene (B151609) ring (positions C4 through C7) presents a significant synthetic challenge due to the intrinsically higher nucleophilicity of the pyrrole moiety. nih.govnih.govacs.org Overcoming this requires strategies that can precisely direct borylation to these less reactive sites.
The use of directing groups (DGs) attached to the indole nitrogen is the most prevalent strategy. For instance, nitrogen-directed, iridium-catalyzed borylation has been successfully employed for the C7-selective functionalization of 2-substituted indoles. msu.edu A metal-free alternative uses simple boron tribromide (BBr₃), where an N-acyl directing group, such as pivaloyl, effectively steers the borylation to the C7 position. nih.govacs.org This BBr₃-mediated method is also tolerant of substituents at the C6 position. nih.gov
For achieving C6-selectivity, specific directing groups have been rationally designed. A bulky tertiary phosphine (B1218219) directing group, in conjunction with an iridium catalyst and 1,10-phenanthroline (B135089) as a ligand, has been developed to enable the selective borylation of the C6 position through controlled dispersive interactions. rsc.org
Table 3: Directing Group Strategies for Peripheral Borylation
| Target Position | Catalyst System | Directing Group (DG) | Key Features | Reference(s) |
|---|---|---|---|---|
| C7 | Iridium | N-atom of 2-substituted indole | Nitrogen-directed catalysis. | msu.edu |
| C7 | BBr₃ (metal-free) | N-Pivaloyl | Metal-free, DG directs borylation via chelation. | nih.govacs.org |
| C6 | Iridium | Bulky tertiary phosphine | DG designed for specific steric and electronic control. | rsc.org |
Non-Selective Borylation Pathways
Under certain reaction conditions, particularly when the most reactive sites are unsubstituted, non-selective borylation or multiple borylations can occur. These pathways, while sometimes undesirable, provide insight into the relative reactivity of the different C-H bonds on the indole ring. For example, in studies of iridium-catalyzed borylation, substrates that are unsubstituted at the C2 position have been observed to yield diborylated products. msu.edu In a specific case involving N-methyl indole, borylation occurred first at the C2 position, followed by a second borylation event that produced a mixture of C6-borylated (58%) and C5-borylated (22%) products. msu.edu This highlights the inherent reactivity hierarchy that must be overcome to achieve high regioselectivity.
Miyaura Borylation Protocols for Indolylboronates
The Miyaura borylation is a cornerstone of organoboron chemistry and represents a powerful and widely adopted method for the synthesis of indolylboronates. nih.govresearchgate.net This reaction is a variant of the Suzuki-Miyaura cross-coupling and typically involves the palladium-catalyzed reaction of a halo-indole (or an indole triflate) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂). nih.govnih.govmdpi.com
The reaction requires a palladium catalyst, often complexed with a phosphine ligand such as dppf (1,1'-bis(diphenylphosphino)ferrocene), and a base, like potassium acetate (B1210297) (KOAc). nih.govmdpi.com The protocol is valued for its broad substrate scope and functional group tolerance. It has been instrumental in preparing key intermediates for the synthesis of complex natural products and pharmaceuticals. nih.govnih.gov For instance, the synthesis of jerantinine A derivatives and other Aspidosperma alkaloids has utilized Miyaura borylation to install the boronic ester group onto a brominated indole core, which is then subsequently oxidized. nih.gov
Transition-Metal-Free Borylation Strategies
Driven by the goals of cost-effectiveness and sustainability, significant research has focused on developing C-H borylation methods that avoid the use of precious transition metals. acs.orgthieme-connect.com These strategies often rely on the inherent reactivity of the indole nucleus or the use of main-group element catalysts.
Electrophilic borylation is a common metal-free pathway, typically targeting the electron-rich C3 position of the indole. acs.org Reagents for this transformation include electrophilic boron species generated from boron halides. For example, a combination of boron tribromide (BBr₃) and a hindered base like 2,6-lutidine can effect the electrophilic borylation of indoles. mdpi.com
More sophisticated catalytic systems have also been devised. Ambiphilic aminoboranes, which possess both a Lewis acidic boron center and a Lewis basic nitrogen center, have been shown to catalyze the C-H borylation of indoles and other heteroarenes. acs.orgrsc.org In a different approach, organopnictogen compounds, specifically a non-trigonal phosphorus triamide, have been reported as effective catalysts for the C-H borylation of electron-rich heterocycles, including indole, with HBpin. acs.orgnih.gov
Lewis-Acid-Catalyzed Borylation of Indoles
Lewis-acid-catalyzed borylation represents a significant subclass of transition-metal-free methods. These reactions utilize the ability of a Lewis acidic boron species to activate either the borylating agent or the indole substrate itself.
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) is a prominent catalyst in this area. It has been shown to catalyze the C3-selective C-H borylation of electron-rich indoles with catecholborane (CatBH). acs.orgacs.orgresearchgate.net The reaction is believed to proceed through the formation of highly reactive boron electrophiles. acs.org
A particularly useful and inexpensive Lewis acid catalyst is boron trifluoride diethyl etherate (BF₃·Et₂O). It has been found to catalyze the C2-selective C-H borylation of indoles with B₂pin₂, offering a straightforward and efficient route to otherwise difficult-to-access indole-2-boronic acid pinacol (B44631) esters. nih.govnih.gov Furthermore, as mentioned previously, the strong Lewis acid BBr₃ can mediate the ortho-borylation of N-acylated anilines and the C7-borylation of N-acylated indoles, showcasing the power of simple Lewis acids in directing C-H functionalization when coupled with a chelating directing group. nih.govacs.org
Table 4: Comparison of Lewis Acid Catalysts for Indole Borylation
| Lewis Acid Catalyst | Borylation Reagent | Selectivity | Key Features | Reference(s) |
|---|---|---|---|---|
| B(C₆F₅)₃ | Catecholborane (CatBH) | C3 | Effective for electron-rich indoles. | acs.orgacs.orgresearchgate.net |
| BF₃·Et₂O | B₂pin₂ | C2 | Inexpensive catalyst, unusual C2 regioselectivity. | nih.govnih.gov |
| BBr₃ | Self (borylating agent) | C7 | Requires N-acyl directing group for selectivity. | nih.govacs.org |
Oxidative Borylation Methodologies
Oxidative C-H borylation has emerged as a powerful, atom-efficient strategy for the synthesis of indolylboronic acids, often proceeding without the need for transition metals. These methods typically involve the direct conversion of a C-H bond on the indole ring into a C-B bond.
A notable metal-free approach utilizes tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst for the C3-selective borylation of indoles with catecholborane. acs.org This disproportionation reaction simultaneously yields C3-borylated indoles and transfer-hydrogenated indolines. acs.org By adjusting the reaction temperature, a convergent disproportionation can be achieved, where the indoline (B122111) byproduct is oxidized back to an indole for subsequent borylation, leading to near-quantitative yields of the desired C3-borylated product. acs.org This methodology is highly practical as it can be scaled up under solvent-free conditions and demonstrates a long catalytic lifetime. acs.org
In addition to Lewis acidic systems, organopnictogen compounds have been introduced as effective catalysts. For instance, a nontrigonal phosphorus triamide can catalyze the C-H borylation of N-methylindoles at the C3-position with pinacolborane (HBpin) in good to excellent yields. nih.gov The proposed mechanism involves the formation of an electrophilic borylating agent, ClBpin, which then undergoes an SₑAr-type reaction with the electron-rich N-methylindole. nih.gov
Conversely, some metal-free borylation methods can lead to dearomatization of the indole ring. Using an ambiphilic aminoborane (B14716983) catalyst, 1-arylsulfonyl indoles undergo a borylative dearomatization with pinacolborane. nih.govrsc.org This reaction proceeds via a syn-addition, installing a hydrogen atom at the C2 position and a boronate (Bpin) group at the C3 position with high regio- and diastereoselectivity. nih.govrsc.org While our focus is on aromatic indolylboronic acids, understanding this divergent reactivity is crucial for reaction design.
Table 1: Examples of Oxidative Borylation of Indoles
| Starting Material | Borylating Agent | Catalyst / Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Indole | Catecholborane | B(C₆F₅)₃ | 3-Borylated Indole | Up to 98% | acs.org |
| N-Methylindole | Pinacolborane (HBpin) | Phosphorus Triamide, PhCHCl₂ | N-Methyl-3-borylated Indole | Good to Excellent | nih.gov |
| 1-Tosylindole | Pinacolborane (HBpin) | Aminoborane | 2-Hydro-3-borylindoline | Good to Excellent | nih.govrsc.org |
Electrophilic Borylation Reagents and Procedures
Electrophilic C-H borylation is a fundamental method for synthesizing arylboronic acids, including those derived from indole. The electron-rich nature of the indole nucleus, particularly at the C3 position, makes it susceptible to attack by electrophilic boron reagents.
Boron tribromide (BBr₃) is a common and effective reagent for this transformation. researchgate.netresearchgate.neted.ac.uk The reaction of indoles with BBr₃ can be directed by a directing group attached to the indole nitrogen. For example, an N-pivaloyl group can direct the electrophilic borylation to the C7 position. researchgate.net Similarly, a C4-acyl directing group can steer the borylation to the C5 position. researchgate.net This directing group strategy overcomes the inherent preference for C3 substitution, allowing for the synthesis of less common indolylboronic acid isomers. researchgate.netacs.org The use of BBr₃ is often advantageous due to the higher electrophilicity of bromo-borane species compared to their chloro-analogues. ed.ac.uk
In the absence of a directing group, controlling the regioselectivity of electrophilic borylation on the indole's benzenoid moiety can be challenging. researchgate.net However, novel reagents have been developed to address this. Pyrazabole-based ditopic electrophiles, for instance, can functionalize N-H indoles at both the nitrogen and the C7 position. nih.gov Activation of pyrazabole (B96842) with a strong acid generates an electrophile that first borylates the indole nitrogen, which then directs a subsequent C-H borylation at the C7 position. nih.gov This process is accompanied by the reduction of the indole to an indoline. nih.gov
Other electrophilic borylation procedures involve the combined use of BBr₃ with a sterically hindered pyridine (B92270) base, such as 2,6-dichloropyridine (B45657) or 2,6-lutidine, to borylate various heteroaromatic compounds. nih.gov
Table 2: Electrophilic Borylation of Indoles
| Indole Substrate | Borylation Reagent | Directing Group / Conditions | Product Position | Reference |
|---|---|---|---|---|
| N-Pivaloyl Indole | BBr₃ | Pivaloyl (Piv) at N | C7 | researchgate.net |
| C4-Acyl Indole | BBr₃ | Acyl at C4 | C5 | researchgate.net |
| N-H Indole | Pyrazabole / HNTf₂ | Transient N-Borylation | C7 (on indoline) | nih.gov |
Cyclization-Based Syntheses of Indolylboronic Acid Derivatives
Instead of functionalizing a pre-existing indole ring, indolylboronic acids can be constructed through cyclization reactions of appropriately substituted acyclic precursors that already contain a boron moiety.
Aniline-Based Cyclization Routes
One established strategy involves the cyclization of substituted anilines to form the indole core. This approach can be used to synthesize 3-indolylboronic acids and their boronate ester derivatives. nih.gov The cyclization can be performed under transition-metal-free conditions using a stoichiometric amount of boron trichloride (B1173362) (BCl₃) or a catalytic amount of a strong Lewis acid like tris(pentafluorophenyl)borane, B(C₆F₅)₃. nih.gov This method provides a route to various substituted 3-indolylboronates, with reported yields ranging from 36-83% for a scope of different aryl and heteroaryl substituents. nih.gov A related domino cyclization-alkylation of 2-alkynylanilines, while not directly producing boronic acids, demonstrates the utility of aniline (B41778) derivatives in forming the indole scaffold under mild conditions. nih.gov
Isocyanide Cyclization Methodologies
Isocyanide chemistry offers another powerful avenue for constructing borylated indoles. A copper(I)-catalyzed borylative cyclization of ortho-substituted phenylisocyanides has been developed to produce 2-indolylboronic acid pinacol esters. nih.gov This methodology provides excellent yields of indoles borylated at the C2 position, a regioisomer that can be challenging to access through direct borylation of the parent indole. nih.govacs.orgnih.gov The proposed mechanism involves the activation of the diboron reagent (pinB-Bpin) by the copper catalyst, followed by a reaction with the isocyanide. The resulting complex undergoes an intramolecular addition to form a copper enolate, which then furnishes the 2-indolylboronate product. nih.gov This isocyanide insertion-cyclization is a valuable tool in the synthesis of N-heterocycles. sci-hub.sersc.org
Decarboxylative Borylation Techniques for Boronic Acid Formation
Decarboxylative borylation has recently emerged as a highly valuable transformation, converting readily available carboxylic acids into versatile boronic esters. nih.gov This strategy can be applied to the synthesis of indolylboronic acids from the corresponding indolecarboxylic acids.
The general approach involves the conversion of a carboxylic acid into a redox-active ester (RAE), often an N-hydroxyphthalimide (NHPI) ester. nih.govacs.org This RAE can then undergo borylation with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). Several catalytic systems have been developed to effect this transformation. An inexpensive nickel catalyst, such as NiCl₂·6H₂O with a bipyridine ligand, can be used. nih.gov Alternatively, copper catalysis provides another simple and rapid option for converting RAEs to boronic esters. acs.org
A metal-free alternative involves a photoinduced process. By illuminating the NHPI ester of a carboxylic acid with visible light in the presence of bis(catecholato)diboron, the corresponding boronic ester can be formed at room temperature, likely through the generation of boryl radical intermediates. nih.gov
These methods exhibit broad functional group tolerance and can be applied to complex molecules. nih.govprinceton.edu For the synthesis of (1-Methyl-1H-indol-3-yl)boronic acid, one would start with 1-methyl-1H-indole-3-carboxylic acid, convert it to its NHPI ester, and then subject it to one of the aforementioned catalytic (Ni, Cu) or photoinduced borylation conditions to obtain the desired boronate ester, which can be subsequently hydrolyzed to the boronic acid. nih.gov
Cross-Coupling Reactions
The paramount application of (1-Methyl-1H-indol-3-yl)boronic acid lies in its participation in cross-coupling reactions, which are fundamental transformations for the construction of biaryl and heteroaryl structures. These reactions are typically catalyzed by transition metals, most notably palladium.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents. mdpi.com This reaction facilitates the coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.org
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: mdpi.comlibretexts.org
Oxidative Addition: A palladium(0) species, typically stabilized by phosphine ligands, undergoes oxidative addition to the aryl or heteroaryl halide/triflate (R-X). This step forms a palladium(II) intermediate. libretexts.orgyoutube.com
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group (in this case, the 1-methyl-1H-indol-3-yl moiety) to the palladium(II) center. The base is crucial for the formation of a more nucleophilic boronate species. youtube.com
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final product (R-R'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com
The exact mechanism of transmetalation can be complex and is often the rate-determining step, with several pathways proposed depending on the specific reaction conditions, such as the nature of the base, solvent, and ligands. uvic.ca
(1-Methyl-1H-indol-3-yl)boronic acid can be effectively coupled with a wide array of aryl and heteroaryl halides (I, Br, Cl) and triflates. The reactivity of the halide partner generally follows the order I > Br > OTf > Cl. Electron-withdrawing groups on the coupling partner can facilitate the oxidative addition step, while sterically hindered substrates may require more specialized catalytic systems.
For instance, the coupling of indolylboronic acids with challenging substrates like chloroindoles and azaindoles has been achieved in excellent yields using specific palladium precatalysts and optimized conditions. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with (1-Methyl-1H-indol-3-yl)boronic Acid Analogs
| Aryl/Heteroaryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |
| 3-Chloroindazole | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 95 | nih.gov |
| 5-Bromo-1H-indole | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 60 | mdpi.com |
| 4-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 85 | nih.gov |
| Iodovanillin | Pd(OAc)₂ | NaOH | Water | >90 | researchgate.net |
Note: This table presents data for analogous indolylboronic acids and various coupling partners to illustrate the scope of the reaction.
The success of a Suzuki-Miyaura coupling often hinges on the careful selection of ligands and bases.
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, have proven to be highly effective in promoting the coupling of challenging substrates, including heteroaryl chlorides. nih.gov The choice of ligand can significantly impact the reaction rate and yield. nih.govacs.org
Bases: The base plays a critical role in activating the boronic acid for transmetalation. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). youtube.com The strength and solubility of the base can influence the reaction outcome. For instance, K₃PO₄ is often a good choice for a wide range of substrates. nih.govmdpi.com
Automated systems and high-throughput screening have been employed to rapidly optimize reaction conditions, including the catalyst, ligand, base, temperature, and reaction time, leading to significantly improved yields and turnover numbers. nih.govrsc.orgnih.gov
A significant advantage of the Suzuki-Miyaura reaction is its compatibility with aqueous conditions. researchgate.net The use of water as a solvent or co-solvent is environmentally friendly and can sometimes accelerate the reaction rate. The reaction can be performed in biphasic systems (e.g., toluene/water, dioxane/water) where the base is dissolved in the aqueous phase and the organic reactants and catalyst are in the organic phase. nih.gov This allows for easy separation of the product from the inorganic byproducts. Fully aqueous Suzuki-Miyaura couplings have been developed, even for coupling with primary alkyl halides, demonstrating the versatility of this methodology. acs.org
Other Palladium-Catalyzed Cross-Coupling Reactions
While the Suzuki-Miyaura reaction is the most prominent, (1-Methyl-1H-indol-3-yl)boronic acid can potentially participate in other palladium-catalyzed cross-coupling reactions. These transformations extend the synthetic utility of this building block.
One such reaction is the carbonylative Suzuki-Miyaura coupling , where carbon monoxide is incorporated to yield ketones. This reaction involves the coupling of an organoboronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a CO source. nih.gov
Another relevant transformation is the three-component coupling reaction. For example, a palladium-catalyzed three-component coupling of conjugated dienes or terminal alkenes with vinyl triflates and boronic acids has been reported. nih.gov Although not specifically demonstrated with (1-methyl-1H-indol-3-yl)boronic acid, the general mechanism suggests its potential applicability. This type of reaction allows for the simultaneous formation of multiple C-C bonds in a single step.
Furthermore, palladium-catalyzed asymmetric three-component couplings involving boronic esters, indoles, and allylic acetates have been developed. nih.gov These reactions can generate complex, optically active indole-containing structures.
Rhodium-Catalyzed Cross-Coupling Reactions
Rhodium catalysis has significantly expanded the repertoire of cross-coupling reactions involving organoboron compounds. In the context of (1-Methyl-1H-indol-3-yl)boronic acid, rhodium-catalyzed reactions offer distinct advantages, including high efficiency and functional group tolerance. One of the prominent applications is the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.
Research has demonstrated the rhodium-catalyzed asymmetric 1,4-addition of N-protected indol-3-ylboronic acids to α,β-unsaturated carbonyls. While specific studies focusing exclusively on the 1-methyl derivative are part of broader investigations, the general reactivity is well-established. For instance, the addition of N-Boc-indol-3-ylboronic acid to various enones, catalyzed by a rhodium complex, proceeds with high enantioselectivity, albeit with modest yields in some cases ucc.ie. These reactions typically employ a chiral diphosphine ligand to induce asymmetry. The conditions often involve a rhodium(I) precursor, such as [Rh(acac)(CO)₂] or [Rh(cod)Cl]₂, in the presence of a suitable chiral ligand and a base in an aqueous or mixed solvent system nih.govrug.nl.
The general scheme for the rhodium-catalyzed 1,4-addition is as follows:
Scheme 1: General Rhodium-Catalyzed 1,4-Addition of (1-Methyl-1H-indol-3-yl)boronic Acid to an α,β-Unsaturated Ketone.
Detailed findings from studies on related N-substituted indole-3-boronic acids suggest that the choice of the rhodium catalyst, chiral ligand, and reaction conditions is crucial for achieving high yields and enantioselectivities.
| Catalyst System | Substrate | Product Yield (%) | Enantiomeric Excess (%) | Reference |
| [Rh(acac)(CO)₂]/Chiral Ligand | 2-Cyclohexen-1-one | up to 39 | up to 96 | ucc.ie |
| [Rh(cod)Cl]₂/Chiral Diene | Nitroalkenes | High | Excellent | wikipedia.orgrsc.org |
| Table 1: Representative Rhodium-Catalyzed Asymmetric 1,4-Additions of Indole Boronic Acids. |
Formal Substitution Reactions of the Boron Moiety
Protodeboronation, the formal substitution of a boronic acid group with a hydrogen atom, is a reaction that can be both a nuisance and a synthetically useful transformation. This reaction is particularly relevant for heteroarylboronic acids, including (1-Methyl-1H-indol-3-yl)boronic acid, and its rate is highly dependent on the reaction conditions, especially pH. wikipedia.orged.ac.uk
The mechanism of protodeboronation is complex and can proceed through several pathways. In aqueous media, the reaction is influenced by the pH-dependent speciation of the boronic acid into the neutral acid and the anionic boronate form nih.govacs.org. Studies have shown that for many arylboronic acids, the rate of protodeboronation is highest at a pH close to the pKa of the boronic acid, where both the acid and its conjugate base are present in significant concentrations nih.gov. This can lead to autocatalysis nih.govacs.org.
For indolylboronic acids, the propensity for protodeboronation can be exploited for the regioselective introduction of hydrogen or deuterium. While often considered an undesirable side reaction in cross-coupling processes, deliberate protodeboronation can be used to remove an unwanted boronic acid group after it has served its purpose as a directing group or to purify mixtures of regioisomeric boronic acids wikipedia.org.
| Reaction Condition | Substrate | Outcome | Reference |
| Aqueous NaClO, 100°C | Arylboronic Acids | Efficient Protodeboronation | organic-chemistry.org |
| Gold-Catalysis, Green Solvents | Arylboronic Acids | Mild and Functional-Group-Tolerant Protodeboronation | organic-chemistry.org |
| CsF/H₂O or TBAF·3H₂O | Tertiary Diarylalkyl Boronic Esters | Stereospecific Protodeboronation | organic-chemistry.org |
| Table 2: Conditions for Protodeboronation of Arylboronic Acids. |
1,2-Addition Reactions with Carbon-Heteroatom Double Bonds
A novel and efficient method for the formylation of arylboronic acids, including heteroaryl derivatives, involves an organocatalytic approach utilizing glyoxylic acid as the formylating agent. This reaction represents a significant advancement as it avoids the use of traditional, often harsh, formylating reagents nih.gov.
The reaction proceeds via a modified Petasis-type reaction manifold. An amine catalyst reacts with glyoxylic acid to form an iminium ion, which then engages with the (1-Methyl-1H-indol-3-yl)boronic acid. Subsequent steps involving rearrangement and hydrolysis lead to the formation of 1-methyl-1H-indole-3-carbaldehyde. This method is characterized by its operational simplicity and broad functional group tolerance nih.gov.
Rhodium catalysts have proven effective in mediating the 1,2-addition of arylboronic acids to a variety of carbon-heteroatom double bonds, including those in aldehydes and nitriles.
The addition to aldehydes, yielding secondary alcohols, is a well-established transformation. The reaction is typically carried out in an aqueous solvent system, with a rhodium(I) catalyst such as [Rh(acac)(CO)₂] and a phosphine ligand nih.gov. The key step in the catalytic cycle is the transmetalation of the aryl group from boron to rhodium.
More recently, the addition of arylboronic acids to nitriles to form ketones has been developed. While palladium catalysis is more common for this transformation, rhodium-based systems have also been explored nih.gov. The reaction involves the addition of the organorhodium intermediate across the carbon-nitrogen triple bond of the nitrile, followed by hydrolysis of the resulting imine to afford the ketone. This method provides a direct route to 3-acylindoles from (1-Methyl-1H-indol-3-yl)boronic acid and a suitable nitrile. A review has highlighted the rhodium-catalyzed borylation of nitriles as a pathway to access indolylboronic acids, which can then undergo further transformations nih.gov.
Deaminative Coupling Reactions
Deaminative coupling reactions have emerged as a powerful tool for carbon-carbon bond formation, utilizing readily available primary amines as coupling partners. In this context, arylboronic acids can be coupled with benzylamines, for instance, through a metal-free deaminative process. The primary amine is converted in situ into a good leaving group using a nitrosating agent like isoamyl nitrite. The arylboronic acid then participates in the coupling to form a diarylmethane nih.govrsc.orgresearchgate.net.
While specific examples involving (1-Methyl-1H-indol-3-yl)boronic acid in deaminative couplings are not extensively documented, the general methodology is applicable. This reaction would provide a novel route to synthesize 3-benzyl-1-methyl-1H-indole derivatives. The reaction tolerates a range of functional groups on both the benzylamine (B48309) and the arylboronic acid partner nih.govrsc.org.
| Reactant 1 | Reactant 2 | Product Type | Key Reagent | Reference |
| Benzylamine | Arylboronic Acid | Diarylmethane | Isoamyl Nitrite | nih.govrsc.org |
| Alkylpyridinium Salt | Aryl Bromide | Alkyl-Aryl Coupled Product | Nickel Catalyst | nih.gov |
| Table 3: Examples of Deaminative and Related Coupling Reactions. |
Reactivity of MIDA Boronates derived from (1-Methyl-1H-indol-3-yl)boronic Acid
The protection of boronic acids as their N-methyliminodiacetic acid (MIDA) esters has emerged as a powerful strategy in modern organic synthesis. This approach allows for the controlled and sequential use of boronic acid functionalities, primarily in palladium-catalyzed cross-coupling reactions. The MIDA boronate of (1-Methyl-1H-indol-3-yl)boronic acid is a benchtop-stable, crystalline solid that exhibits attenuated reactivity compared to its parent boronic acid. sigmaaldrich.combldpharm.com This stability is crucial for its application in multi-step synthetic sequences.
The core principle behind the attenuated reactivity of MIDA boronates lies in the structural change at the boron center. In (1-Methyl-1H-indol-3-yl)boronic acid, the boron atom is sp²-hybridized and possesses a vacant p-orbital, which is essential for the transmetalation step in Suzuki-Miyaura coupling. sigmaaldrich.comsigmaaldrich.com Upon complexation with the trivalent N-methyliminodiacetic acid ligand, the boron center becomes sp³-hybridized and tetracoordinate. sigmaaldrich.comsigmaaldrich.com This structural modification eliminates the vacant p-orbital, thus rendering the boronate ester significantly less reactive under standard anhydrous cross-coupling conditions. sigmaaldrich.comsigmaaldrich.com
Despite their stability, MIDA boronates can be readily deprotected to regenerate the corresponding boronic acid. This is typically achieved under mild aqueous basic conditions, for instance, using aqueous sodium hydroxide (B78521) in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. nih.gov This orthogonal reactivity allows for the selective unmasking of the boronic acid functionality at a desired stage of a synthesis, enabling its participation in subsequent transformations.
The primary application of MIDA boronates, including the derivative of (1-Methyl-1H-indol-3-yl)boronic acid, is in iterative cross-coupling (ICC) strategies. nih.govfudan.edu.cn In this approach, a bifunctional molecule containing both a halide (or triflate) and a MIDA boronate can undergo a Suzuki-Miyaura coupling at the halide position while the MIDA boronate remains intact. sigmaaldrich.com Following the coupling, the MIDA group can be cleaved to reveal the boronic acid, which can then participate in a second cross-coupling reaction. This process allows for the controlled and directional synthesis of complex molecules.
The stability of the MIDA boronate group extends beyond just cross-coupling conditions. They have been shown to be compatible with a wide range of common synthetic reagents and transformations that would otherwise be incompatible with unprotected boronic acids. nih.govsigmaaldrich.com This includes conditions for oxidations, reductions, and certain carbon-carbon bond-forming reactions. sigmaaldrich.com
The reactivity of the MIDA boronate derived from (1-Methyl-1H-indol-3-yl)boronic acid is summarized in the following table, which outlines its behavior under various reaction conditions.
| Reaction Type | Conditions | Reactivity of (1-Methyl-1H-indol-3-yl)boronic acid MIDA ester | Outcome |
| Suzuki-Miyaura Coupling | Anhydrous, Pd catalyst, base | Unreactive | MIDA boronate remains intact |
| Deprotection | Aqueous base (e.g., 1N NaOH), THF, 23 °C | Facile cleavage | Forms (1-Methyl-1H-indol-3-yl)boronic acid |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Stable | MIDA boronate group is tolerated |
| Jones Oxidation | H₂SO₄, CrO₃ | Stable | MIDA boronate group is tolerated |
| Reductive Amination | NaBH(OAc)₃ | Stable | MIDA boronate group is tolerated |
| Horner-Wadsworth-Emmons Olefination | Base, phosphonate (B1237965) reagent | Stable | MIDA boronate group is tolerated |
Table 1: Reactivity Profile of (1-Methyl-1H-indol-3-yl)boronic acid MIDA ester
The following table provides a more detailed look at the conditions for the key transformations involving MIDA boronates. While these are general conditions, they are applicable to the MIDA boronate of (1-Methyl-1H-indol-3-yl)boronic acid.
| Transformation | Reagents and Conditions | Product |
| Protection (Esterification) | (1-Methyl-1H-indol-3-yl)boronic acid, N-methyliminodiacetic acid, Dean-Stark conditions | (1-Methyl-1H-indol-3-yl)boronic acid MIDA ester |
| Deprotection (Hydrolysis) | (1-Methyl-1H-indol-3-yl)boronic acid MIDA ester, 1N aq. NaOH, THF, 23 °C, 10 min | (1-Methyl-1H-indol-3-yl)boronic acid |
| Iterative Cross-Coupling Step 1 (Coupling at Halide) | Aryl halide-MIDA boronate, Aryl boronic acid, Pd catalyst (e.g., Pd(OAc)₂/SPhos), K₃PO₄, PhMe, 23 °C | Biaryl-MIDA boronate |
| Iterative Cross-Coupling Step 2 (Deprotection) | Biaryl-MIDA boronate, 1N aq. NaOH, THF, 23 °C | Biaryl-boronic acid |
| Iterative Cross-Coupling Step 3 (Second Coupling) | Biaryl-boronic acid, Aryl halide, Pd catalyst, base | Terphenyl or more complex structures |
Table 2: Detailed Conditions for Transformations of MIDA Boronates
Transition-Metal-Catalyzed Methodologies
The reactivity of the boronic acid moiety in (1-Methyl-1H-indol-3-yl)boronic acid makes it an excellent coupling partner in a range of transition-metal-catalyzed reactions. These methods provide efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.
While direct C-H functionalization of the indole nucleus using (1-Methyl-1H-indol-3-yl)boronic acid as a catalyst is not extensively documented, its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, which can be considered a related transformation, has been reported. In a notable example, (1-Methyl-1H-indol-3-yl)boronic acid was utilized in a Suzuki-Miyaura coupling for the synthesis of a tyrosine kinase inhibitor. The reaction involved the coupling of the boronic acid with N-(3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide in the presence of a palladium catalyst, specifically [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and cesium carbonate as a base in 1,4-dioxane. This transformation highlights the utility of (1-Methyl-1H-indol-3-yl)boronic acid in constructing complex biaryl structures, which are prevalent in medicinal chemistry.
The broader context of palladium-catalyzed reactions involving indole-3-boronic acids includes their use in the synthesis of various functionalized indoles. For instance, the Suzuki cross-coupling of indole-3-boronic acid has been employed to prepare 3-alkenylindoles, which are precursors for dearomative (4+3) cycloaddition reactions to furnish cyclohepta[b]indoles. nih.govacs.org
The application of (1-Methyl-1H-indol-3-yl)boronic acid in rhodium-catalyzed asymmetric conjugate additions is an area with significant potential, though specific examples are not prevalent in the current literature. However, the reactivity of the parent indole-3-boronic acid and its derivatives in such transformations provides a strong indication of the feasibility of using the N-methylated analog. Rhodium catalysis is a powerful tool for the enantioselective formation of carbon-carbon bonds, and the addition of organoboronic acids to α,β-unsaturated compounds is a well-established method.
For instance, rhodium-catalyzed conjugate addition of arylboronic acids to enones has been shown to be effective. auburn.edu The use of indole-3-boronic acid derivatives in these reactions would allow for the introduction of the indole moiety in a stereocontrolled manner, leading to chiral indole-containing compounds. The development of rhodium-catalyzed asymmetric conjugate additions using (1-Methyl-1H-indol-3-yl)boronic acid would be a valuable extension of this methodology.
Organocatalytic Strategies Utilizing Indolylboronic Acids
Organocatalysis, the use of small organic molecules as catalysts, offers a complementary approach to metal-catalyzed reactions. While specific examples of (1-Methyl-1H-indol-3-yl)boronic acid acting as an organocatalyst are not widely reported, the broader class of boronic acids has been shown to function as catalysts in various transformations. rsc.org Boronic acids can act as Lewis acids to activate substrates or can participate in catalytic cycles through the formation of boronate intermediates.
The concept of boronic acid catalysis (BAC) involves the activation of hydroxyl groups, facilitating reactions such as amide formation and Friedel-Crafts-type alkylations. rsc.org Given the structural features of (1-Methyl-1H-indol-3-yl)boronic acid, its potential as an organocatalyst, particularly in reactions involving the activation of carbonyls or alcohols, warrants further investigation. The indole nucleus could also play a role in modulating the catalytic activity and selectivity.
Cooperative Catalysis Involving Indolylboronic Acids
Cooperative catalysis, where two or more catalysts work in concert to promote a transformation, has emerged as a powerful strategy for achieving high efficiency and selectivity. There is potential for (1-Methyl-1H-indol-3-yl)boronic acid to be employed in cooperative catalytic systems. For example, a combination of a transition metal catalyst and a boronic acid could enable novel reaction pathways.
While direct applications of (1-Methyl-1H-indol-3-yl)boronic acid in cooperative catalysis are yet to be extensively explored, related studies on indole-3-boronic acid derivatives suggest possibilities. For instance, cooperative rhodium and chiral phosphoric acid catalysis has been utilized in asymmetric reactions. acs.org The integration of (1-Methyl-1H-indol-3-yl)boronic acid into such systems could offer new avenues for the synthesis of complex indole-containing molecules.
Multicomponent Reactions for Scaffold Construction
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their atom and step economy. mdpi.com The use of (1-Methyl-1H-indol-3-yl)boronic acid in MCRs would provide a direct route to diverse indole-containing scaffolds.
Although specific MCRs involving (1-Methyl-1H-indol-3-yl)boronic acid are not prominently featured in the literature, the participation of indole-3-boronic acid derivatives in such reactions is known. For example, a double Suzuki-Miyaura coupling of 2,5-dibromopyrazine (B1339098) with indole-3-boronic acid derivatives has been reported, which can be considered a sequential multicomponent process. The development of novel MCRs that incorporate (1-Methyl-1H-indol-3-yl)boronic acid would be a significant contribution to the field of diversity-oriented synthesis. The review on indolylboronic acids by Sadowski and Szawkało suggests that increased attention on multicomponent reactions of these compounds is expected to provide an efficient way to access complex indole-based molecules. mdpi.com
Strategic Role in Complex Molecule Synthesis and Structural Diversification
Synthesis of Diverse Substituted Indoles via Indolylboronic Acid Intermediates
Indole (B1671886) derivatives are integral to a vast array of biologically active compounds and materials. nih.gov The functionalization of the indole core is a key strategy in medicinal chemistry and drug discovery. nih.govmdpi.com Indolylboronic acids, including (1-methyl-1H-indol-3-yl)boronic acid, serve as stable, non-toxic, and readily available intermediates for the synthesis of substituted indoles. nih.gov
One of the most powerful methods for creating substituted indoles is the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction typically involves the coupling of an aryl or heteroaryl boronic acid with an electrophilic indole derivative. nih.gov (1-Methyl-1H-indol-3-yl)boronic acid can act as the nucleophilic partner in these reactions, coupling with various aryl and heteroaryl halides or triflates to introduce diverse substituents at the 3-position of the indole ring. nih.govmdpi.com
Furthermore, the generation of alkylideneindolenine intermediates from 3-substituted indoles provides another avenue for diversification. rsc.org These reactive intermediates can react with a wide range of nucleophiles, allowing for the introduction of various functional groups. rsc.org
Construction of Biologically Relevant Indole-Based Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. rjpn.orgnih.gov (1-Methyl-1H-indol-3-yl)boronic acid is a key player in the assembly of complex, biologically active indole-containing frameworks.
Synthesis of Indoloquinoline Frameworks
Indoloquinolines are a class of heterocyclic compounds with significant biological activities. researchgate.net The synthesis of these frameworks can be achieved through various strategies, including the annulation of a quinoline (B57606) ring onto an existing indole structure. researchgate.net While direct use of (1-methyl-1H-indol-3-yl)boronic acid in indoloquinoline synthesis is not extensively detailed in the provided results, the synthesis of substituted indoles, which are precursors to indoloquinolines, is well-established. nih.gov For instance, the Suzuki-Miyaura reaction can be used to introduce an appropriately substituted aryl group at the 3-position of the indole, which can then undergo intramolecular cyclization to form the indoloquinoline core.
Assembly of Novel Tetracyclic Indole Systems
The construction of complex polycyclic indole systems is a significant area of research. For example, γ-carbolines, a class of tetracyclic indole derivatives, have been synthesized through cascade imination-heterocyclization pathways starting from substituted indole-2-aldehydes. beilstein-journals.org While this specific example doesn't directly involve (1-methyl-1H-indol-3-yl)boronic acid, the principles of indole chemistry suggest its potential utility in accessing precursors for such complex cyclizations.
Derivatization for N-((1-methyl-1H-indol-3-yl)methyl)acetamide Derivatives
Researchers have designed and synthesized a series of N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives with potent biological activity. rsc.org For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized and evaluated as tubulin polymerization inhibitors. rsc.org One compound, in particular, demonstrated significant antiproliferative activities against several cancer cell lines. rsc.org The synthesis of these molecules highlights the importance of the (1-methyl-1H-indol-3-yl)methyl amine precursor, which can be accessed from (1-methyl-1H-indol-3-yl)boronic acid through various synthetic transformations.
Design and Synthesis of Receptor Tyrosine Kinase (ROR1) Inhibitors
Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is an attractive target for cancer therapy. nih.gov Structure-based drug design has led to the discovery of novel ROR1 inhibitors based on the indole scaffold. nih.govnih.gov Optimization of an initial indole-based hit compound led to a series of 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives with improved potency and selectivity. nih.gov The synthesis of these inhibitors often involves cross-coupling reactions where (1-methyl-1H-indol-3-yl)boronic acid or its derivatives can be crucial intermediates.
Derivatization of the Indole Heterocycle at Various Positions
The strategic functionalization of the indole ring at positions other than the 3-position is also critical for generating molecular diversity. While (1-methyl-1H-indol-3-yl)boronic acid inherently directs substitution to the 3-position, modern synthetic methods allow for derivatization at other sites.
C-H borylation is a powerful technique for introducing a boron moiety at various positions on the indole ring, which can then be used in subsequent cross-coupling reactions. nih.govmdpi.com Directed metalation, using a directing group on the indole nitrogen, can also achieve regioselective borylation at positions such as C2, C4, or C7. nih.gov These borylated indoles, including those derived from a 1-methylindole (B147185) starting material, can then participate in Suzuki-Miyaura reactions to introduce a wide range of substituents, thus achieving comprehensive derivatization of the indole heterocycle.
Strategies for Generating Chemical Libraries and Compound Diversity
The strategic use of (1-Methyl-1H-indol-3-yl)boronic acid is pivotal in the generation of chemical libraries, which are essential for drug discovery and material science. The inherent reactivity of the boronic acid group, coupled with the versatile nature of the 1-methylindole scaffold, allows for the systematic creation of a multitude of structurally diverse molecules. These libraries are then screened for desired biological activities or material properties. Key strategies for generating this diversity include leveraging well-established coupling reactions in a combinatorial or parallel synthesis format.
One of the most powerful and widely employed strategies for diversifying the (1-Methyl-1H-indol-3-yl) scaffold is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and a variety of organic halides or triflates. nih.govnih.gov The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling make it exceptionally suitable for high-throughput synthesis, a cornerstone of chemical library generation. bioduro.com By reacting (1-Methyl-1H-indol-3-yl)boronic acid with a diverse set of aryl, heteroaryl, or vinyl halides, a library of 3-substituted-1-methylindoles can be rapidly assembled.
A practical example of this strategy is the parallel synthesis of a library of highly substituted indoles. While this specific study utilized 3-iodoindoles as the starting scaffold and coupled them with various boronic acids, the reverse approach—using (1-Methyl-1H-indol-3-yl)boronic acid and a library of halides—is equally viable and follows the same principle of combinatorial diversification. researchgate.net
Table 1: Exemplar Suzuki-Miyaura Cross-Coupling Reactions for Library Synthesis
| Entry | (1-Methyl-1H-indol-3-yl)boronic acid | Coupling Partner (Ar-X) | Catalyst/Base | Product |
| 1 | 4-Bromopyridine | Pd(PPh₃)₄ / Na₂CO₃ | 3-(Pyridin-4-yl)-1-methyl-1H-indole | |
| 2 | 2-Iodothiophene | Pd(dppf)Cl₂ / K₂CO₃ | 1-Methyl-3-(thiophen-2-yl)-1H-indole | |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos / K₃PO₄ | 1-Methyl-3-(4-nitrophenyl)-1H-indole | |
| 4 | 5-Bromopyrimidine | Pd(PPh₃)₄ / Cs₂CO₃ | 1-Methyl-3-(pyrimidin-5-yl)-1H-indole |
This table illustrates how a single starting material, (1-Methyl-1H-indol-3-yl)boronic acid, can be reacted with a variety of commercially available or readily synthesized coupling partners to generate a library of diverse 3-aryl or 3-heteroaryl-1-methylindoles. The specific catalyst and base can be optimized for each substrate to maximize yield and purity.
Another powerful strategy for generating molecular diversity is through multicomponent reactions (MCRs). MCRs are one-pot reactions in which three or more reactants combine to form a product that contains substantial portions of all the starting materials. nih.gov The efficiency and atom economy of MCRs make them highly attractive for the construction of complex and diverse chemical libraries. While direct participation of boronic acids in some MCRs can be challenging, they can be used to prepare key intermediates that then undergo MCRs.
Furthermore, the 1-methylindole scaffold itself offers multiple points for diversification. For instance, a library of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives was synthesized to explore their potential as tubulin polymerization inhibitors. rsc.org This was achieved through a multi-step synthesis starting from 1-methyl-1H-indole-3-carboxaldehyde, demonstrating a build-up approach to library generation where the core indole structure is elaborated upon.
In a similar vein, a series of 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones were synthesized and screened for antileishmanial activity. biust.ac.bw This work exemplifies how the 1-methylindole moiety can be incorporated into more complex heterocyclic systems to generate novel compound libraries with potential therapeutic applications.
Table 2: Synthesis of a Library of N-((1-methyl-1H-indol-3-yl)methyl) Acetamide Derivatives rsc.org
| Compound | Pyrazole/Triazole Moiety | Antiproliferative Activity (IC₅₀, μM) on HeLa cells |
| 7a | 1H-pyrazole | > 50 |
| 7d | 3,5-dimethyl-1H-pyrazole | 0.52 |
| 7h | 1H-1,2,4-triazole | 15.3 |
| 7k | 4-chloro-3,5-dimethyl-1H-pyrazole | 0.78 |
This table showcases a subset of a synthesized library, highlighting how variation of the pyrazole/triazole component leads to significant differences in biological activity. This structure-activity relationship (SAR) data is crucial in guiding further drug discovery efforts.
Emerging Research Directions and Future Perspectives in 1 Methyl 1h Indol 3 Yl Boronic Acid Chemistry
Discovery of Novel Transformations and Reactions
The chemical reactivity of indolylboronic acids, including the 1-methylated variant, is continuously being explored to uncover novel transformations beyond the well-established Suzuki-Miyaura cross-coupling reaction. nih.gov These new reactions provide alternative pathways for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of diverse and complex molecular architectures.
One significant area of development is the use of indolylboronic acids in multicomponent reactions. nih.gov These reactions, where multiple starting materials combine in a single step to form a complex product, are highly efficient. Another emerging transformation is the transition-metal-free coupling with 1,3-dipoles like nitrile imines. nih.govwhiterose.ac.uk In this process, the in-situ generated nitrile imine engages in a Petasis-Mannich-type coupling with the boronic acid, forming a new C-C bond under sustainable conditions. nih.gov This method has been extended to other 1,3-dipoles, such as nitrile N-oxides, to produce aryl ketone oximes. nih.gov
Furthermore, researchers have developed deaminative arylation reactions where indol-3-yl methaneamines couple with boronic acids without a transition metal catalyst, showcasing an innovative approach to C-C bond formation. researchgate.net The synthesis of complex natural products, such as bis- and tris-indole alkaloids, has also been achieved using borylated indoles as key intermediates in late-stage functionalization steps. nih.gov
A summary of selected novel transformations is presented below.
Table 1: Novel Transformations Involving Indolylboronic Acids| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref |
|---|---|---|---|---|
| Deaminative Arylation | 1H-indol-3-yl methaneamines, Boronic acids | EtOK, CH3CN/Toluene, 90°C | C3-Arylated Indoles | researchgate.net |
| 1,3-Dipole Coupling | Nitrile Imines, Aryl Boronic Acids | K3PO4, 3 Å mol. sieves | Aryl Hydrazones | nih.govwhiterose.ac.uk |
| 1,3-Dipole Coupling | Nitrile N-Oxides, Aryl Boronic Acids | N,N'-dimethylaniline, Chloroform, 60°C | Aryl Ketone Oximes | nih.gov |
Development of Advanced Borylation Reagents and Protocols
The synthesis of (1-Methyl-1H-indol-3-yl)boronic acid and its analogs relies on efficient borylation methods. Research is actively focused on creating more advanced reagents and milder, more selective protocols to install the boronic acid group onto the indole (B1671886) scaffold.
Traditionally, indolylboronic acids were prepared via halide-lithium exchange followed by quenching with a trialkyl borate (B1201080). nih.gov However, modern methods focus on the direct C-H borylation of the indole ring, which is more atom-economical. acsgcipr.org A variety of catalytic systems have been developed to achieve this, with different systems favoring borylation at specific positions (C2, C3, C4, or C7) of the indole nucleus. acs.orgmdpi.com
For C3-borylation, electrophilic borylation using borenium cations has been reported as an effective method. acs.org The development of new borylation reagents is also crucial. While bis(pinacolato)diboron (B136004) (B2pin2) and pinacolborane (HBpin) are common, alternative reagents like diisopropylaminoborane (B2863991) and bis(neopentyl glycolato)diboron (nepB-Bnep) have been used in specific catalytic cycles. mdpi.com For instance, rhodium catalysis has been employed with nepB-Bnep for the borylative cross-coupling of indolyl nitriles. mdpi.com
Recent advancements include the development of highly efficient metal-free protocols. For example, a method for the directed C-H borylation of C3-substituted indoles at the sterically hindered C2 position uses the inexpensive boron reagent BBr3, followed by quenching with pinacol (B44631). thieme-connect.com This highlights a trend towards using simpler, more accessible boron sources. thieme-connect.com
Table 2: Selected Borylation Reagents and Catalytic Systems
| Target Position | Borylation Reagent | Catalyst/System | Key Feature | Ref |
|---|---|---|---|---|
| C3 | BCl3/Lutidine | Borenium Cation (Metal-Free) | Electrophilic C-H borylation of electron-rich indoles | acs.org |
| C2 | BBr3/Pyridine (B92270) | Metal-Free | Directed borylation of C3-substituted indoles | thieme-connect.com |
| C2 | B2pin2 | Platinum Complex | Selective C2 borylation | mdpi.com |
| C4/C7 | 2-Furylcatecholborane | 2-Mercaptopyridine (Metal-Free) | Directed by acyl group on indole nitrogen | acs.org |
| Various | pinB-Bdan | Palladium | Cross-coupling of indolyl halides | mdpi.com |
Expansion of Transition-Metal-Free Synthetic Approaches
A significant and sustainable trend in modern organic chemistry is the move away from expensive and potentially toxic transition metals. whiterose.ac.uk The chemistry of (1-Methyl-1H-indol-3-yl)boronic acid is at the forefront of this movement, with a growing number of transition-metal-free reactions being developed. nih.govresearchgate.net These approaches offer cheaper and more environmentally friendly synthetic routes. mdpi.com
Metal-free C-H borylation represents a major advance. acs.org For example, borenium salts derived from BCl3 can catalyze the C3-borylation of indoles without any metal. acs.org Similarly, the use of BBr3 for C2-borylation provides a practical, metal-free pathway to specifically substituted indolylboronates. thieme-connect.com
Beyond borylation, transition-metal-free cross-coupling reactions are being explored. As mentioned, the coupling of boronic acids with 1,3-dipoles is a prime example of a sustainable C-C bond-forming reaction. nih.govwhiterose.ac.uk Another innovative metal-free method is the boron-catalyzed arylation and alkenylation of unprotected allylic alcohols with boronic acids, using B(C6F5)3 as the catalyst. nih.gov This reaction demonstrates high selectivity and broad substrate scope under mild conditions. nih.gov These developments challenge the traditional reliance on transition metals for cross-coupling and open new avenues for greener chemical synthesis. acsgcipr.org
Potential Applications in Materials Science and Advanced Materials
The unique electronic and structural properties of the indole nucleus make its derivatives, including those synthesized from (1-Methyl-1H-indol-3-yl)boronic acid, attractive candidates for applications in materials science. nih.govresearchgate.net Indole-based compounds are known to be components of organic semiconductors, dyes, and fluorescent probes. The ability to easily functionalize the indole core using boronic acid chemistry allows for the fine-tuning of these materials' properties.
The versatility of indolylboronic acids in forming C-C bonds is crucial for constructing conjugated organic polymers. researchgate.net These polymers, featuring alternating indole and other aromatic units, can exhibit interesting photophysical and electronic properties suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
A novel application is the functionalization of existing commodity polymers. In a recent study, polyvinyl chloride (PVC) was successfully modified by replacing a fraction of its C-Cl bonds with C-B bonds (boronic esters) using a copper-catalyzed protocol. acs.org While this example used a transition metal, it demonstrates the principle of incorporating boron functionality into polymer backbones, which could then serve as a handle for further modification using reactions characteristic of boronic acids, potentially including indole moieties for advanced material applications.
Interdisciplinary Research Synergies and Future Paradigms
The chemistry of (1-Methyl-1H-indol-3-yl)boronic acid is poised to benefit significantly from interdisciplinary collaborations. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. nih.govnih.gov Boronic acids themselves are recognized as important pharmacophores, with compounds like Bortezomib being successful drugs. nih.gov The fusion of these two motifs through (1-Methyl-1H-indol-3-yl)boronic acid provides a rich platform for drug discovery. Future research will likely involve collaborations between synthetic chemists and biologists to design and synthesize novel indole-based boronic acid derivatives as targeted enzyme inhibitors or receptor ligands. nih.gov For instance, N-(hydroxyalkyl) derivatives of tris(1H-indol-3-yl)methylium salts have been investigated as promising antibacterial agents, suggesting a path for developing new therapeutics based on functionalized indole cores. nih.gov
Synergies with computational chemistry are also crucial. acs.org Density functional theory (DFT) calculations can help elucidate reaction mechanisms, predict regioselectivity in C-H borylation, and guide the design of new catalysts and reagents. acs.org This computational insight accelerates the discovery of novel transformations and more efficient synthetic protocols.
The future paradigm will likely involve integrating automated synthesis platforms with these computational models. This would enable the rapid generation of libraries of diverse indole derivatives from (1-Methyl-1H-indol-3-yl)boronic acid for high-throughput screening in materials science and medicinal chemistry, accelerating the discovery of new functional molecules.
Q & A
Q. What are the common synthetic routes for (1-Methyl-1H-indol-3-yl)boronic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using aryl halides and bis(pinacolato)diboron. Key variables include catalyst choice (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃), solvent (e.g., 1,4-dioxane), and temperature (80–120°C). Optimization strategies include microwave-assisted synthesis to reduce reaction time and computational design of experiments (DoE) to explore parameter interactions .
- Example Reaction Conditions :
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-dioxane | 100 | 85 |
| Pd(OAc)₂/XPhos | K₃PO₄ | THF/H₂O | 80 | 78 |
Q. How is (1-Methyl-1H-indol-3-yl)boronic acid characterized, and what analytical challenges arise?
- Methodological Answer : Characterization employs NMR (¹H/¹³C/¹¹B), LC-MS/MS, and MALDI-MS. Boronic acids are prone to dehydration/trimerization, complicating MS analysis. Derivatization with diols (e.g., pinacol) stabilizes the compound by forming boronic esters, enabling reliable detection. LC-MS/MS in MRM mode achieves high sensitivity (LOD <1 ppm) for impurity profiling .
Q. What are the thermodynamic and kinetic properties of its diol-binding interactions?
- Methodological Answer : Binding kinetics are studied via stopped-flow fluorescence, revealing kon values (e.g., D-fructose > D-glucose) that correlate with thermodynamic affinity. At physiological pH, equilibrium is reached within seconds, critical for real-time sensor applications. Competitive assays using isothermal titration calorimetry (ITC) quantify binding constants (Ka) .
Advanced Research Questions
Q. How can computational methods guide the design of (1-Methyl-1H-indol-3-yl)boronic acid derivatives for therapeutic applications?
- Methodological Answer : QSAR modeling and machine learning (e.g., k-means clustering) analyze chemical space to prioritize derivatives with optimal bioactivity. For example, PCA of 5,136 aryl boronic acids identified clusters for anticancer screening, focusing on substituents enhancing proteasome inhibition or glycoprotein targeting .
- Key Parameters :
| Descriptor | Role |
|---|---|
| LogP | Lipophilicity for membrane permeability |
| Polar surface area | Solubility and bioavailability |
Q. What strategies mitigate boronic acid trimerization in MALDI-MS analysis?
- Methodological Answer : On-plate derivatization with 2,5-dihydroxybenzoic acid (DHB) forms stable boronic esters, suppressing dehydration. Alternatively, using matrices like α-cyano-4-hydroxycinnamic acid (CHCA) at low laser energy reduces fragmentation. For branched peptides, sequencing requires tandem MS/MS with collision-induced dissociation (CID) to resolve boroxine artifacts .
Q. How are electrochemical sensors leveraging (1-Methyl-1H-indol-3-yl)boronic acid optimized for glucose detection?
- Methodological Answer : Sensor design integrates redox-active polymers (e.g., poly-nordihydroguaiaretic acid) with boronic acid receptors. The polymer acts as a molecular sieve, enhancing selectivity by excluding interferents (e.g., plasma proteins). Cyclic voltammetry (CV) monitors glucose-induced displacement of the polymer, achieving reusable, real-time monitoring .
Q. What experimental design principles improve Suzuki-Miyaura coupling yields with this boronic acid?
- Methodological Answer : Surrogate-based optimization (e.g., PWAS algorithm) evaluates 3,696 variable combinations (aryl halides, bases, ligands, solvents). Key findings:
- Optimal Conditions :
| Ligand | Solvent | Base | Yield (%) |
|---|---|---|---|
| XPhos | THF | K₃PO₄ | 92 |
| SPhos | DMF | NaHCO₃ | 88 |
| High-donor-number ligands (e.g., XPhos) and polar aprotic solvents maximize transmetalation efficiency . |
Q. How are trace boronic acid impurities controlled in pharmaceutical APIs?
- Methodological Answer : LC-MS/MS in MRM mode detects impurities at <1 ppm levels without derivatization. Validation follows ICH guidelines for linearity (R² >0.99), accuracy (90–110%), and robustness (pH/temperature variations). Column choice (e.g., C18 with 0.1% formic acid) enhances retention and peak symmetry .
Data Contradictions and Resolutions
- Kinetics vs. Thermodynamics in Binding : While shows kon dictates affinity, some studies suggest off-rates (koff) dominate in sterically hindered systems. Resolution requires single-molecule fluorescence to dissect kon/koff contributions .
- MALDI-MS Artifacts : Conflicting reports on boroxine interference are resolved by derivatization protocols, as in , which enable unambiguous sequencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
